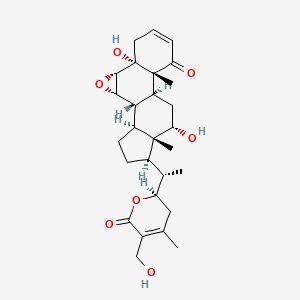
Withastramonolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Withastramonolide is a withanolide, a type of naturally occurring steroidal lactone. It has been isolated from the leaves of Datura stramonium f. violaceae and has the structure of 5α,12α,27-trihydroxy-1-oxo-6α,7α-epoxy-22R-witha-2,24-dienolide . Withanolides are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of withanolides generally involves the cultivation of plants like Datura stramonium or Withania somnifera, followed by extraction and purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are used to isolate and quantify the compounds .
Chemical Reactions Analysis
Types of Reactions
Withastramonolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving withanolides include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of epoxides, while reduction reactions can result in the formation of hydroxylated derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable compound for studying the structure-activity relationships of withanolides and their derivatives.
Biology: Withastramonolide has shown promise in modulating biological pathways and cellular processes, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of withastramonolide involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. The compound’s ability to cross the blood-brain barrier also suggests its potential in treating neurological disorders .
Comparison with Similar Compounds
Withastramonolide is structurally similar to other withanolides, such as withaferin A and 12-deoxy-withastramonolide . it is unique in its specific arrangement of functional groups, which contributes to its distinct biological activities. Other similar compounds include withanolide A and withanoside IV, which share some structural features but differ in their specific bioactivities .
Conclusion
This compound is a fascinating compound with diverse biological activities and potential applications in various fields. Its complex structure and unique properties make it a valuable subject for scientific research and industrial applications. Further studies are needed to fully understand its mechanisms of action and to explore its potential in drug development and other areas.
Properties
CAS No. |
66873-31-2 |
|---|---|
Molecular Formula |
C28H38O7 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(1S,2S,4S,5R,10R,11S,13S,14R,15R,18S)-5,13-dihydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one |
InChI |
InChI=1S/C28H38O7/c1-13-10-19(34-25(32)15(13)12-29)14(2)16-7-8-17-22-18(11-21(31)26(16,17)3)27(4)20(30)6-5-9-28(27,33)24-23(22)35-24/h5-6,14,16-19,21-24,29,31,33H,7-12H2,1-4H3/t14-,16+,17-,18-,19+,21-,22-,23-,24-,26+,27-,28-/m0/s1 |
InChI Key |
ZYXVOZNURJLMFP-BNNRDBEOSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)O)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(C(CC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















